molecular formula C7H12ClN3O B3391105 4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride CAS No. 1384079-20-2

4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride

Cat. No.: B3391105
CAS No.: 1384079-20-2
M. Wt: 189.64 g/mol
InChI Key: NZEUMTJFHLTXRH-UHFFFAOYSA-N
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Description

4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride is a heterocyclic compound that contains an oxadiazole ring fused with a piperidine ring.

Preparation Methods

The synthesis of 4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of piperidine with 2-chloro-1,3,4-oxadiazole in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating cancer, diabetes, and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride can be compared with other oxadiazole derivatives such as:

Properties

IUPAC Name

2-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-3-8-4-2-6(1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEUMTJFHLTXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384079-20-2
Record name 4-(1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride
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4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride
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4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride
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4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride
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4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride
Reactant of Route 6
4-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride

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